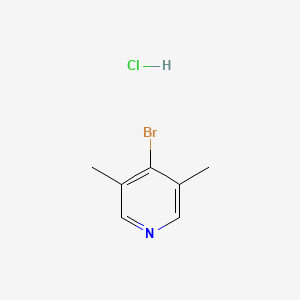

4-Bromo-3,5-dimethylpyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-3,5-dimethylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-3-9-4-6(2)7(5)8;/h3-4H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVBKYCOAWEBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Br)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-65-9 | |

| Record name | 4-Bromo-3,5-dimethylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nomenclature Resolution and Synthetic Utility: 4-Bromo-3,5-dimethylpyridine

Executive Summary

There is no structural difference. "4-Bromo-3,5-lutidine" and "4-Bromo-3,5-dimethylpyridine" are synonyms for the exact same chemical entity (CAS: 201286-65-9).

-

Lutidine is the trivial (historical) name for any dimethylpyridine isomer.

-

Dimethylpyridine is the systematic IUPAC nomenclature.[1]

While the names are interchangeable, the choice of terminology often indicates the source or grade of the material. "Lutidine" derivatives are frequently found in older literature or bulk industrial catalogs derived from coal tar distillation, whereas "Dimethylpyridine" is the preferred nomenclature in modern medicinal chemistry and patent filings.

This guide serves as a definitive technical reference for this scaffold, focusing on its steric challenges in catalysis—a critical factor often overlooked due to the "simple" appearance of the molecule.

Part 1: Identity & Physicochemical Profile[1]

The confusion between these names often leads to redundant database searches. The table below consolidates the identity to prevent duplication in procurement or registration systems.

Nomenclature Concordance Table

| Identifier Type | Value | Context |

| IUPAC Name | 4-Bromo-3,5-dimethylpyridine | Preferred for Publications/Patents |

| Trivial Name | 4-Bromo-3,5-lutidine | Common in Industrial Catalogs |

| CAS Registry | 201286-65-9 | Unique Identifier |

| Molecular Formula | C₇H₈BrN | - |

| Molecular Weight | 186.05 g/mol | - |

| SMILES | CC1=CN=CC(C)=C1Br | Database Searching |

Structural Visualization (Synonym Map)

Figure 1: Nomenclature relationship mapping confirming the identity equivalence between the two terms.

Part 2: Synthetic Pathways & Causality

While the molecule is commercially available, high-purity synthesis is often required to avoid the regioisomeric impurities common in bulk "lutidine" sources (e.g., contamination with 2,4-lutidine derivatives).

The Preferred Route: Deoxybromination

The most robust route avoids direct bromination of the lutidine ring, which can be non-selective. Instead, the conversion of 3,5-dimethyl-4-pyridone to the bromide using phosphorus oxybromide (POBr₃) is preferred. This method guarantees the bromine is installed exactly at the C4 position.

Mechanism:

-

Activation: The pyridone oxygen attacks the electrophilic phosphorus of POBr₃.

-

Aromatization: The bromide ion attacks C4, displacing the phosphate leaving group and restoring the aromatic pyridine ring.

Experimental Protocol: Deoxybromination

Scale: 10 mmol

Materials:

-

3,5-Dimethyl-4-pyridone (1.23 g, 10 mmol)

-

Phosphorus oxybromide (POBr₃) (3.15 g, 11 mmol)

-

Solvent: Toluene (anhydrous) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Addition: Charge the flask with 3,5-dimethyl-4-pyridone and anhydrous toluene (15 mL).

-

Reagent Introduction: Add POBr₃ in portions as a solid. Caution: POBr₃ is moisture sensitive and releases HBr fumes.

-

Reaction: Heat the mixture to reflux (110°C) for 4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting pyridone (polar) should disappear, replaced by a less polar spot (product).

-

Quench (Critical): Cool to 0°C. Slowly pour the reaction mixture into crushed ice/saturated NaHCO₃ solution. Why: To neutralize HBr and hydrolyze excess POBr₃ safely.

-

Extraction: Extract with Dichloromethane (3 x 20 mL).

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes).

Part 3: Reactivity Profile & Steric Challenges

The "hidden" technical challenge of 4-bromo-3,5-dimethylpyridine is Steric Hindrance .

Unlike a standard 4-bromopyridine, this molecule has two methyl groups at the C3 and C5 positions (ortho to the bromine). This creates a "steric pocket" that significantly retards the Oxidative Addition step in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

The "Ortho-Effect" in Catalysis

Standard catalysts (like Pd(PPh₃)₄) often fail or give low yields because the bulky phosphine ligands cannot easily access the C-Br bond due to the flanking methyls.

Recommended Solution: Use catalysts with smaller, electron-rich ligands (e.g., SPhos, XPhos) or precatalysts designed for hindered substrates (e.g., Pd-PEPPSI-IPr).

Validated Protocol: Sterically Demanding Suzuki Coupling

Objective: Coupling 4-bromo-3,5-dimethylpyridine with Phenylboronic acid.

| Component | Reagent | Role |

| Substrate | 4-Bromo-3,5-dimethylpyridine | Electrophile (Hindered) |

| Partner | Phenylboronic Acid (1.5 equiv) | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | Robust catalyst for hindered pyridines |

| Base | K₂CO₃ (3.0 equiv) | Activates boronic acid |

| Solvent | 1,4-Dioxane : Water (4:1) | High solubility & polarity for transmetallation |

Protocol:

-

Degassing: In a microwave vial, combine the bromide (1.0 equiv), boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent: Add Dioxane/Water (4:1, 0.2 M concentration).

-

Sparging: Bubble Argon through the solvent for 10 minutes. Why: Oxygen poisons the Pd(0) active species.

-

Catalyst: Add Pd(dppf)Cl₂[2][3]·DCM (0.05 equiv) quickly under Argon flow. Cap the vial immediately.

-

Heating: Heat to 100°C for 12 hours (or 120°C for 1 hour in a microwave reactor).

-

Note: Higher temperature is required compared to unhindered pyridines due to the activation energy barrier caused by the methyl groups.

-

Reaction Workflow Diagram

Figure 2: Synthetic workflow from pyridone precursor to final coupled biaryl scaffold, highlighting the critical intermediate.

Part 4: Safety & Handling (MSDS Highlights)

Although a valuable intermediate, this compound presents specific hazards typical of halogenated pyridines.

-

Skin/Eye Irritant: The 4-bromo substituent increases lipophilicity, aiding skin absorption. It is a severe eye irritant.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen). While the methyl groups provide some stability, pyridine hydrobromides can form if exposed to moisture over long periods.

-

Odor: Like all "lutidines," it possesses a pervasive, disagreeable odor. All transfers must occur in a fume hood.

References

-

PubChem. 4-Bromo-3,5-dimethylpyridine (Compound). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Literature. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Process Engineering for 4-Bromo-3,5-dimethylpyridine Hydrochloride

[1]

Executive Summary

4-Bromo-3,5-dimethylpyridine hydrochloride (CAS: 201286-65-9) is a critical heterocyclic building block employed in the synthesis of neuroactive pharmaceuticals and agrochemicals.[1][2][3] As a hydrochloride salt of a halogenated pyridine, its solubility profile is governed by the competition between its high crystal lattice energy (ionic character) and the lipophilic contribution of the bromine and methyl substituents.

This guide provides a definitive solubility landscape for process chemists. It moves beyond simple "soluble/insoluble" binaries to explore the thermodynamic boundaries that dictate solvent selection for reaction, extraction, and recrystallization.

Critical Handling Note: This compound is hygroscopic .[4][5] Exposure to atmospheric moisture can alter its effective molecular weight and solubility kinetics. All solubility assessments described herein assume handling under inert atmosphere (N₂ or Ar) or within a desiccated environment.

Physicochemical Profile & Solubility Mechanism[4]

To predict solubility behavior where empirical data is sparse, we analyze the structural determinants:

-

Ionic Head (Pyridinium HCl): The protonated nitrogen and chloride counter-ion create a polar, ionic region. This necessitates high-dielectric solvents (water, DMSO, Methanol) for dissociation.[1]

-

Lipophilic Tail (Bromo-Dimethyl): The 3,5-dimethyl and 4-bromo groups add significant lipophilicity compared to bare pyridine hydrochloride.[1] This structural modification slightly expands solubility into moderately polar organic solvents (like Chloroform or DCM) compared to non-substituted pyridine salts.

Dissolution Mechanism

Dissolution occurs only when the Solvation Energy (

-

Protic Solvents (MeOH, Water): Stabilize the Cl⁻ ion via hydrogen bonding and the pyridinium cation via dipole interactions.

-

Aprotic Polar Solvents (DMSO, DMF): Excellent cation solvation; often lead to super-saturation.

-

Non-Polar Solvents (Ether, Hexane):

is negligible; the ionic lattice remains intact (Anti-solvent behavior).

Solubility Landscape: Empirical & Predicted Data

The following data synthesizes specific vendor data for 4-Bromo-3,5-dimethylpyridine HCl and homologous extrapolation from 4-Bromopyridine HCl and Pyridine HCl standards.

Table 1: Solubility Classes for Process Design

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Class I: High Solvency | Water | Very Soluble (>100 mg/mL) | Aqueous workups; biphasic reactions.[1] |

| Methanol (MeOH) | Soluble (>50 mg/mL) | Primary reaction solvent; Recrystallization (hot). | |

| DMSO / DMF | Highly Soluble | Screening assays; difficult to remove (high BP). | |

| Class II: Moderate/Conditional | Ethanol (EtOH) | Moderate (Temp. dependent) | Ideal Recrystallization Solvent. |

| Chloroform / DCM | Low to Moderate | Extraction (requires converting to free base usually, but salt has slight solubility). | |

| Isopropanol (IPA) | Low (Cold) / Mod. (Hot) | Anti-solvent addition; Recrystallization. | |

| Class III: Anti-Solvents | Diethyl Ether | Insoluble | Precipitating the salt from reaction mixtures. |

| Ethyl Acetate | Insoluble / Trace | Washing impurities; inducing crystallization.[5][6] | |

| Hexane / Heptane | Insoluble | Washing lipophilic impurities. |

Process Insight: The standard purification protocol for this class of compounds involves dissolving in hot Methanol or Ethanol and inducing precipitation by adding Diethyl Ether or Ethyl Acetate .

Visualization: Solubility & Recrystallization Logic

The following diagrams illustrate the decision logic for solvent selection and the mechanism of dissolution.

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the correct solvent system based on the intended process outcome (Reaction vs. Purification).

Caption: Decision matrix for selecting solvent systems based on process requirements (Reaction vs. Purification).[1]

Diagram 2: Gravimetric Solubility Determination Workflow

A self-validating protocol to determine exact solubility limits for your specific batch.[1]

Caption: Step-by-step workflow for quantitative gravimetric solubility analysis.

Experimental Protocols

Protocol A: Rapid "Cloud Point" Solubility Screen

Use this for quick qualitative assessment during process development.[1]

-

Preparation: Place 10 mg of 4-Bromo-3,5-dimethylpyridine HCl into a 4 mL vial.

-

Addition: Add solvent in 100 µL increments.

-

Observation: Vortex after each addition.

-

Soluble: Clear solution within < 500 µL (Solubility > 20 mg/mL).

-

Moderately Soluble: Clear solution between 500 µL - 2 mL.[1]

-

Insoluble: Visible solid remains after 2 mL.

-

-

Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization .[6][7][8]

Protocol B: Purification via Anti-Solvent Precipitation

The most reliable method for isolating high-purity salt.[1]

-

Dissolution: Dissolve the crude 4-Bromo-3,5-dimethylpyridine HCl in the minimum amount of Methanol (approx. 3-5 mL per gram) at 40°C.

-

Filtration: Filter while warm to remove insoluble particulate impurities (dust, silica).

-

Precipitation: Slowly add Diethyl Ether (or MTBE) to the filtrate with vigorous stirring.

-

Ratio: Target a 1:3 to 1:5 ratio of Methanol:Ether.

-

-

Crystallization: A white precipitate should form. Cool the mixture to 0°C for 2 hours to maximize yield.

-

Isolation: Filter via Büchner funnel (inert gas blanket recommended due to hygroscopicity). Wash with cold Ether.

References

Sources

- 1. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromopyridine hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. athabascau.ca [athabascau.ca]

- 8. mt.com [mt.com]

physical properties and melting point of 4-Bromo-3,5-dimethylpyridine HCl

The following is an in-depth technical guide on 4-Bromo-3,5-dimethylpyridine Hydrochloride, structured for researchers and drug development professionals.

Core Identity & Physicochemical Characterization

Executive Summary

This compound (CAS: 1794738-16-1) is a specialized halogenated pyridine intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, including modulators for LXR (Liver X Receptor) and other neurological targets.[1][2][3][4][5][6][7] Its unique substitution pattern—two methyl groups flanking a bromine at the para position—creates a sterically congested yet electronically activated core, making it a valuable "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions.[1]

This guide synthesizes available data on its physical properties, synthesis, and handling, providing a self-validating framework for experimental use.

Chemical Identity & Physical Properties[8]

Nomenclature & Identification

| Parameter | Detail |

| Systematic Name | This compound |

| Synonyms | 4-Bromo-3,5-lutidine HCl; 3,5-Dimethyl-4-bromopyridine HCl |

| CAS Number (HCl Salt) | 1794738-16-1 |

| CAS Number (Free Base) | 201286-65-9 |

| Molecular Formula | C₇H₈BrN[1][2][3][5] · HCl |

| Molecular Weight | 222.51 g/mol (Salt); 186.05 g/mol (Base) |

| SMILES | CC1=C(Br)C(C)=CN=C1.Cl |

Physical Characteristics

A critical distinction must be made between the free base and the hydrochloride salt to avoid processing errors.

| Property | Free Base (C₇H₈BrN) | Hydrochloride Salt (C₇H₈BrN[1] · HCl) |

| Physical State | Liquid (Viscous Oil) | Solid (Crystalline Powder) |

| Appearance | Yellow to orange oil | Off-white to light yellow solid |

| Melting Point | N/A (Liquid at RT) | Experimental Determination Required (See Section 2.[1][2][3][4][5]3) |

| Solubility | Soluble in DCM, EtOAc, MeOH | Soluble in Water, DMSO, MeOH; Insoluble in Hexanes |

| Hygroscopicity | Low | Moderate to High (Store Desiccated) |

Melting Point Analysis

Unlike common pyridine salts with well-established literature values, the melting point of 4-Bromo-3,5-dimethylpyridine HCl is not standardly reported in public chemical indices, often leading to confusion with the liquid free base.[1][3][4]

-

Expected Range: Based on structural analogs (e.g., 4-bromo-3-methylpyridine HCl), the melting point is projected between 150°C – 190°C , potentially with decomposition.[1]

-

Validation Protocol: Researchers must determine the precise value for their specific batch using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus (ramp rate 1°C/min).

Critical Note: Commercial samples often contain residual free base or moisture, which significantly depresses the melting point. Recrystallization from ethanol/diethyl ether is recommended prior to analytical characterization.

Synthesis & Production Workflow

The synthesis of 4-Bromo-3,5-dimethylpyridine HCl typically proceeds via the N-oxide route to overcome the electronic deactivation of the pyridine ring toward electrophilic substitution at the 4-position.[1][3][4]

Synthetic Pathway

The most robust route involves the nitration of 3,5-lutidine N-oxide followed by nucleophilic displacement/reduction using Phosphorus Tribromide (PBr₃).[1][4]

Figure 1: Step-wise synthesis from 3,5-lutidine to the hydrochloride salt.

Detailed Protocol (PBr₃ Method)

Reference Basis: US Patent 6,303,600 B1 [1]

Step 1: Intermediate Preparation

-

Nitration: Treat 3,5-dimethylpyridine N-oxide with fuming nitric acid in sulfuric acid to yield 4-nitro-3,5-dimethylpyridine N-oxide .[1][3][4]

-

Isolation: Quench on ice, neutralize, and extract with dichloromethane (DCM).

Step 2: Bromination (The Critical Step)

-

Dissolve 4-nitro-3,5-dimethylpyridine N-oxide (1.0 eq) in anhydrous Toluene.

-

Slow Addition: Add Phosphorus Tribromide (PBr₃) (approx. 3-4 eq) dropwise under inert atmosphere (N₂/Ar). Caution: Exothermic.[3]

-

Reflux: Heat the mixture to 70-90°C for 2-4 hours. The PBr₃ acts as both the deoxygenating agent (removing the N-oxide) and the brominating agent (displacing the nitro group).

-

Workup: Cool to 0°C. Quench carefully with ice water. Basify with NaOH to pH > 10. Extract the Free Base (Yellow Oil) into DCM.

Step 3: Salt Formation

-

Dissolve the crude oil in dry Diethyl Ether or 1,4-Dioxane.

-

Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.

-

Precipitation: The HCl salt will precipitate as an off-white solid.[3]

-

Filtration: Filter under N₂, wash with cold ether, and dry under vacuum.

Handling & Safety (E-E-A-T)

Hazard Identification

-

Signal Word: WARNING

-

GHS Classifications:

Storage & Stability[3][4]

-

Temperature: Store at 2-8°C (Refrigerate).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

-

Shelf Life: 24 months if strictly desiccated. Degradation is indicated by a color shift from off-white to dark orange/brown.[1][4]

References

-

Marfat, A. (2001).[8] Fused heterocyclic succinimide compounds and analogs thereof useful as metalloprotease inhibitors. U.S. Patent No.[8] 6,303,600 B1.[9] Washington, DC: U.S. Patent and Trademark Office.

-

Chem-Impex International.[1][3] (n.d.). This compound Product Page. Retrieved from [1][3][4]

-

BLD Pharm.[2][5] (n.d.). This compound (CAS 1794738-16-1).[1][2][3][4][5][6][7] Retrieved from [1]

-

PubChem. (n.d.). 4-Bromo-3,5-dimethylpyridine (Compound Summary). National Library of Medicine. Retrieved from [1]

Sources

- 1. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]

- 2. 70564-92-0|4-Bromo-3,5-dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 3. 10168-00-0|4-Bromo-3-methylpyridine|BLD Pharm [bldpharm.com]

- 4. 10168-00-0|4-Bromo-3-methylpyridine|BLD Pharm [bldpharm.com]

- 5. 70564-92-0|4-Bromo-3,5-dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 6. 60637-33-4,2-Chloropyrazolo[1,5-a]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 60637-33-4,2-Chloropyrazolo[1,5-a]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. data.epo.org [data.epo.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: pKa Profiling of 3,5-Dimethylpyridine Derivatives

Executive Summary

The 3,5-dimethylpyridine (3,5-lutidine) scaffold represents a critical "Goldilocks" zone in medicinal chemistry. Unlike its 2,6-substituted counterparts, which suffer from steric inhibition of protonation, or the 4-substituted analogs that are often too exposed to metabolic oxidation, the 3,5-substitution pattern offers a unique balance: it enhances basicity via inductive (

This guide provides a rigorous analysis of the acid dissociation constants (pKa) of this scaffold. It moves beyond simple tabulated data to explore the Yasuda-Shedlovsky extrapolation for lipophilic derivatives and delineates the structural-activity relationships (SAR) governing their ionization in physiological media.

Part 1: Theoretical Framework & Electronic Architecture

The 3,5-Lutidine Anomaly

Pyridine has a standard pKa of approximately 5.25 . The introduction of methyl groups at the 3 and 5 positions (meta to the nitrogen) raises the pKa to 6.15 .[1]

-

Inductive Effect (

): The methyl groups donate electron density into the -

Steric Environment: Unlike 2,6-lutidine (pKa ~6.70), where the methyl groups physically crowd the nitrogen, 3,5-lutidine leaves the "steric cleft" around the nitrogen open. This makes 3,5-derivatives excellent nucleophiles and bases without the kinetic penalties associated with 2,6-substitution.

Diagram: Electronic & Steric Influences

The following diagram illustrates the competing forces defining the basicity of the scaffold.

Figure 1: Mechanistic drivers of 3,5-dimethylpyridine basicity. The meta-positioning allows electronic enhancement without steric penalty.

Part 2: Quantitative Data & Derivative Profiling

The following table synthesizes experimental and predicted pKa values. Note the dramatic shifts caused by substituents at the 2 and 4 positions.

| Compound | Substituent (Pos) | pKa (Aq) | Electronic Driver | Application Context |

| 3,5-Dimethylpyridine | None | 6.15 | Baseline | Solvent, Catalyst, Omeprazole precursor |

| 4-DMAP | 4-N(CH3)2 | 9.70 | Strong | Acylation catalyst (Superbase) |

| 4-Amino-3,5-lutidine | 4-NH2 | ~9.2 - 9.5 | Strong | High solubility prodrugs |

| 2-Amino-3,5-lutidine | 2-NH2 | 7.10 | Ligand for metal coordination | |

| 3,5-Lutidine N-oxide | N-O | 0.79 | Back-donation | Metabolite / Synthetic intermediate |

| 2-Chloro-3,5-lutidine | 2-Cl | ~0.5 - 1.0 | Strong | Coupling partner (Suzuki/Buchwald) |

| 2-Cyano-3,5-lutidine | 2-CN | < 0 | Strong | Electron-deficient scaffold |

Critical Insight: The introduction of an amino group at the 4-position (4-DMAP analog) pushes the pKa nearly 3.5 units higher due to resonance stabilization of the protonated cation. Conversely, a 2-chloro substituent drops the pKa by ~5 units, rendering the nitrogen non-basic in physiological pH.

Part 3: Experimental Protocol (The Yasuda-Shedlovsky Method)

Many 3,5-dimethylpyridine derivatives are lipophilic, making direct aqueous pKa measurement difficult due to precipitation during titration. The Yasuda-Shedlovsky procedure is the industry standard for determining the accurate aqueous pKa (

Principle

The apparent pKa (

Equation:

-

Where

is the slope and

Step-by-Step Workflow

-

Solvent Preparation: Prepare 30%, 40%, 50%, and 60% (w/w) Methanol/Water mixtures. Ensure ionic strength (

) is constant (0.15 M KCl). -

Electrode Calibration: Calibrate the glass electrode in each specific solvent mixture. Do not use aqueous buffers for mixed-solvent calibration; use the "Four-Plus" parameters or specific mixed-solvent buffers.

-

Titration:

-

Data Processing:

-

Calculate

for each % methanol. -

Plot

on Y-axis vs -

The Y-intercept is the true aqueous pKa.

-

Protocol Visualization

Figure 2: The Yasuda-Shedlovsky workflow for lipophilic pyridine derivatives.

Part 4: Applications in Drug Discovery[9]

Solubility Modulation

For a drug candidate containing a pyridine ring, the 3,5-dimethyl substitution is a strategic tool.

-

Problem: A naked pyridine (pKa 5.25) is largely un-ionized at intestinal pH (6.8), limiting solubility.[1]

-

Solution: Switching to 3,5-dimethylpyridine (pKa 6.15) increases the ionized fraction at pH 6.8 by roughly 10-fold compared to the parent, improving dissolution rates without introducing a permanent charge (quaternary ammonium).[1]

Metabolic Stability

The 3 and 5 positions are common sites for oxidative metabolism (hydroxylation) in pyridines.[1] Blocking these sites with methyl groups forces metabolism to the 2 or 4 positions or the methyl groups themselves (benzylic oxidation), often slowing clearance and extending half-life (

References

-

Experimental pKa of 3,5-Lutidine: Source: NIST Chemistry WebBook, SRD 69. "Pyridine, 3,5-dimethyl-".[6][7][8][9][10][11][12] URL:[Link][1]

-

Yasuda-Shedlovsky Procedure Validation: Source: Takács-Novák, K., et al. "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate).[1] URL:[Link]

-

Substituent Effects (Hammett) on Pyridines: Source: Williams, R. "pKa Data Compiled." (Organic Chemistry Data). URL:[Link]

-

4-Dimethylaminopyridine (DMAP) Data: Source: PubChem Compound Summary for CID 14284. URL:[Link][1]

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. eurjchem.com [eurjchem.com]

- 3. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 8. 2-Chloro-3,5-dimethylpyridine - [sigmaaldrich.cn]

- 9. Pyridine, 3,5-dimethyl- [webbook.nist.gov]

- 10. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-3,5-dimethylpyridine | CAS 72093-12-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. 3,5-Dimethylpyridine | 591-22-0 | Benchchem [benchchem.com]

Technical Guide: 4-Bromo-3,5-dimethylpyridine Hydrochloride Storage & Stability

Executive Summary

4-Bromo-3,5-dimethylpyridine hydrochloride (CAS: 201286-65-9) is a critical halogenated heterocyclic intermediate used in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3] While the hydrochloride salt form offers improved solubility and crystallinity compared to its free base, it introduces significant challenges regarding hygroscopicity and hydrolytic instability .

This guide provides a mechanistic analysis of the compound's stability profile and details self-validating protocols for its handling. The presence of methyl groups at the 3- and 5-positions provides steric and electronic stabilization compared to the highly unstable 4-bromopyridine parent, yet the compound remains susceptible to nucleophilic aromatic substitution (

Part 1: Physicochemical Profile & Mechanistic Stability

Chemical Identity[1][4][5]

-

IUPAC Name: 4-Bromo-3,5-dimethylpyridin-1-ium chloride

-

Molecular Formula:

-

Molecular Weight: 222.51 g/mol [1]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar organic solvents (DCM, hexanes).

Mechanistic Stability Analysis

The stability of this compound is governed by the electrophilicity of the C4 carbon.

-

Activation by Protonation: In the salt form, the pyridinium nitrogen is protonated. This pulls electron density from the ring, making the C4 position highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

-

Stabilization by Methyl Groups (The "3,5-Effect"): Unlike the unsubstituted 4-bromopyridine hydrochloride—which hydrolyzes rapidly to 4-pyridone upon exposure to moisture—the 3,5-dimethyl analog exhibits enhanced stability.

-

Electronic Effect: The methyl groups are weak electron donors (+I effect), which slightly increases electron density in the ring, deactivating the C4 carbon toward nucleophiles.

-

Steric Effect: The methyl groups at positions 3 and 5 create steric bulk that hinders the approach of water molecules to the C4 reaction center.

-

Degradation Pathway: Despite the stabilizing effects, prolonged exposure to moisture leads to hydrolysis, yielding 3,5-dimethyl-4-pyridone and HBr. This reaction is irreversible and autocatalytic, as the released acid can further promote degradation in the presence of water.

Visualization: Hydrolysis Pathway

The following diagram illustrates the critical degradation pathway and the stabilizing influence of the methyl groups.

Caption: Mechanism of moisture-induced hydrolysis. The 3,5-dimethyl groups (Cluster) retard the nucleophilic attack step.

Part 2: Hygroscopicity & Handling Protocols

Hygroscopicity Assessment

This compound is classified as moderately to highly hygroscopic . Upon exposure to ambient humidity (>40% RH), the crystal lattice absorbs water, leading to capillary condensation.

-

Critical Relative Humidity (CRH): Estimated at ~45-50%. Above this threshold, the salt will deliquesce (turn into a liquid oil).

-

Consequence: Deliquescence is not just a physical change; the resulting concentrated aqueous solution facilitates the hydrolysis reaction described above.

Protocol: Gravimetric Hygroscopicity Check (Self-Validating)

Use this protocol to determine if your specific batch has already been compromised or to validate your storage conditions.

Reagents/Equipment: Analytical balance (0.1 mg precision), weighing boat, desiccator with silica gel.

-

Baseline Weight: Weigh a clean, dry weighing boat (

). -

Sample Loading: In a low-humidity environment (glove box or dry bag), add ~100 mg of sample (

). -

Exposure: Place the sample in the ambient lab environment (record T and %RH) for 60 minutes.

-

Measurement: Reweigh the sample (

). -

Calculation:

Interpretation:

-

< 0.5% Gain: Material is dry and stable.

-

0.5% - 2.0% Gain: Surface adsorption occurring. Dry immediately.

-

> 2.0% Gain: Significant absorption. Check purity by HPLC (see Part 3).

Part 3: Storage & Stability Testing

Storage Recommendations

To maximize shelf-life (>2 years), adhere to the following "Chain of Custody" for storage:

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C | Slows kinetics of hydrolysis and oxidation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces moisture-laden air; prevents oxidation of bromide. |

| Container | Amber Glass + Parafilm/Tape | Amber glass blocks UV (preventing homolytic C-Br cleavage). Tape seal prevents gas exchange. |

| Desiccant | Required | Secondary containment (desiccator) is essential for refrigerated storage to prevent condensation upon warming. |

Protocol: Purity Verification via HPLC

If the material appears caked, discolored (orange/brown), or wet, validate purity before use.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

Expected Results:

-

4-Bromo-3,5-dimethylpyridine: Retention time ~

. -

4-Pyridone Impurity: Will elute significantly earlier (more polar) than the parent peak.

-

Acceptance Criteria: Purity > 98% area; Pyridone impurity < 0.5%.

Stability Testing Workflow

The following flowchart outlines the decision-making process for handling stored material.

Caption: Decision matrix for evaluating material integrity upon receipt or after storage.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22323246, 4-Bromo-3,5-dimethylpyridine. Retrieved from [Link]

-

Johnson, P. et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (General reference for SNAr mechanism on pyridine rings).

Sources

Strategic Sourcing and Quality Validation of 4-Bromo-3,5-dimethylpyridine Hydrochloride

Executive Summary: The "Steric-Electronic" Challenge

In the landscape of kinase inhibitor and GPCR ligand design, 4-Bromo-3,5-dimethylpyridine hydrochloride (CAS: 201286-65-9) is not merely a commodity building block; it is a "gatekeeper" intermediate. Its structural uniqueness lies in the steric-electronic mismatch : the electron-deficient pyridine ring activates the C4-position for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the flanking C3 and C5 methyl groups provide significant steric bulk.

This steric hindrance, while desirable for selectivity in the final drug target, complicates the synthesis of the building block itself. It leads to difficult separations of regioisomers during manufacturing. Consequently, "purity" on a Certificate of Analysis (CoA) is often insufficient. A 98% pure batch containing 2% of the 2-bromo isomer can lead to catastrophic failure in downstream stereoselective couplings.

This guide provides a self-validating framework to qualify suppliers and verify the integrity of this critical reagent.

Synthesis Pathways & Impurity Profiling

To validate a supplier, you must understand their manufacturing route. The impurity profile is the "fingerprint" of the synthesis method.

The Two Dominant Routes

There are two primary industrial routes to access the 4-bromo core from 3,5-lutidine (3,5-dimethylpyridine).

-

The N-Oxide Route (High Fidelity):

-

Mechanism: Oxidation of 3,5-lutidine to the N-oxide, followed by nitration/bromination at the C4 position (favored electronically), and subsequent reduction.

-

Profile: Produces high regio-purity. Main impurities are unreacted N-oxides or 4-nitro intermediates.

-

-

Direct Bromination (High Risk):

-

Mechanism: Radical or electrophilic bromination of 3,5-lutidine.

-

Profile: Often yields mixtures of 2-bromo and 2,6-dibromo isomers due to competing activation sites. Separation of the 2-bromo isomer (bp ~220°C) from the 4-bromo isomer (bp ~230°C) is difficult by standard distillation.

-

Impurity Fingerprint Table

| Impurity Type | Chemical Structure | Origin | Detection Method | Criticality |

| Regioisomer | 2-Bromo-3,5-dimethylpyridine | Direct bromination byproduct | 1H-NMR (Aromatic region split) | CRITICAL (Irreversible downstream byproduct) |

| Over-brominated | 2,6-Dibromo-3,5-dimethylpyridine | Excess bromine / High Temp | GC-MS / HPLC | High (Poison for Pd-catalysts) |

| Hydrolysis | 3,5-Dimethyl-4-pyridone | Moisture during diazotization | LC-MS (M+1 = 124) | Medium (Inert but lowers yield) |

| Salt Counterion | Free Base form | Incomplete HCl formation | Elemental Analysis (Cl content) | Medium (Affects stoichiometry) |

Visualizing the Supply & QC Logic

The following diagram illustrates the synthesis origins of impurities and the decision logic for Quality Control.

Caption: Synthesis pathways determining impurity profiles and the necessary QC decision gates.

Supplier Landscape & Sourcing Strategy

Suppliers for this specific hydrochloride salt generally fall into three tiers. Do not rely solely on the brand name; rely on the data package provided.

Tier 1: Validated Catalog Aggregators (High Trust / High Cost)

Examples: Sigma-Aldrich (Merck), TCI, Apollo Scientific.

-

Pros: rigorous internal QC, reliable supply chain, standardized packaging.

-

Cons: Significantly higher cost per gram; often re-packaging bulk from Tier 2.

-

Use Case: GLP toxicity studies, late-stage optimization where batch consistency is paramount.

Tier 2: Specialized Heterocycle Manufacturers (The "Sweet Spot")

Examples: Enamine, Combi-Blocks, BLD Pharm, Fluorochem.

-

Pros: These companies often synthesize the material in-house or have exclusive contracts with specific reactors. They specialize in pyridine chemistry.

-

Cons: Batch-to-batch variability can occur.

-

Use Case: Medicinal chemistry SAR (Structure-Activity Relationship) campaigns, scale-up (100g - 1kg).

-

Recommendation: Combi-Blocks and Enamine are field-proven for halogenated pyridines, often providing H-NMR spectra online before purchase.

Tier 3: Custom Synthesis / Bulk CROs

Examples: WuXi AppTec, Pharmablock, J&K Scientific.

-

Pros: Lowest cost for multi-kilogram orders.

-

Cons: Lead time (4-8 weeks). Requires you to define the specification.[1]

-

Use Case: Pilot plant runs.

Technical Validation Protocol (The Self-Validating System)

Upon receipt of a new batch, do not assume the label is correct. The hygroscopic nature of the HCl salt means the molecular weight (and thus stoichiometry) can drift if the bottle was not sealed properly.

Visual Inspection

-

Pass: Off-white to pale yellow crystalline powder.

-

Fail: Dark orange/brown sticky solid (indicates free base degradation or high moisture content).

Instrumental Analysis (SOP)

Method A: 1H-NMR (The Regio-Check)

-

Solvent: DMSO-d6 (The HCl salt is poorly soluble in CDCl3).

-

Key Signals (4-Bromo-3,5-dimethylpyridine HCl):

-

Look for the singlet at ~8.5 ppm (2H, pyridine ring protons).

-

Look for the singlet at ~2.3-2.4 ppm (6H, methyl groups).

-

-

The Red Flag: If you see a split in the aromatic region (two doublets or unsymmetrical peaks) or methyl peaks splitting into two distinct singlets, you have the 2-bromo isomer . Reject the batch.

Method B: HPLC (Purity & Salt Form)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95%.

-

Detection: UV at 254 nm.

-

Note: The HCl salt will dissociate in the mobile phase. You are measuring the organic cation. To confirm the salt content, perform a silver nitrate titration for chloride ions.

Handling & Stability Guidelines

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Nitrogen/Argon).

-

Free-Basing: For many Palladium-catalyzed reactions (e.g., Buchwald-Hartwig), the acidic proton of the HCl salt can quench the catalyst or alter the ligand's electronic state.

-

Protocol: Suspend the salt in DCM, wash with saturated NaHCO3 (x2), dry organic layer over Na2SO4, and concentrate immediately before use.

-

-

Storage: Long-term storage at -20°C is recommended to prevent slow hydrolysis or discoloration.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22323246, 4-Bromo-3,5-dimethylpyridine. Retrieved from [Link]

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for halogenation mechanisms of electron-deficient heterocycles).

Sources

Strategic Utilization of 4-Bromo-3,5-dimethylpyridine in Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 4-bromo-3,5-dimethylpyridine scaffold represents a "privileged structure" in modern drug discovery, occupying a unique chemical space where steric demand meets high reactivity. Unlike simple pyridines, the 3,5-dimethyl substitution pattern creates a "roofed" steric environment around the C4-reactive center. This guide details the strategic manipulation of this scaffold, focusing on its role as a precursor for Proton Pump Inhibitors (PPIs) and atropisomeric kinase inhibitors .

Structural Analysis & Reactivity Profile

The "Ortho Effect" and Steric Steering

The 3,5-dimethyl groups exert a profound influence on the reactivity at C4. While they electronically donate into the ring (slightly deactivating it toward nucleophilic attack compared to unsubstituted pyridine), their primary contribution is steric.

-

Nucleophilic Aromatic Substitution (

): Direct displacement of the C4-bromide by nucleophiles (e.g., methoxide) is kinetically retarded by the flanking methyl groups. Successful substitution often requires N-oxidation to increase electrophilicity or the use of transition metal catalysis (Buchwald-Hartwig). -

Metallation Stability: The steric bulk stabilizes C4-lithiated species by discouraging dimerization or nucleophilic attack on the ring itself, allowing for cleaner electrophilic trapping at -78°C.

-

Atropisomerism: When coupled to another ortho-substituted aryl ring, the 3,5-dimethyl moiety restricts rotation about the biaryl axis. This is critical for designing axially chiral ligands or kinase inhibitors that must lock into a specific conformation within an ATP-binding pocket.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic utility of the 4-bromo-3,5-dimethylpyridine scaffold.

Synthesis of PPI Precursors (C-O Bond Formation)

The most commercially significant application of this scaffold involves the synthesis of Omeprazole and related proton pump inhibitors. The target intermediate is 4-methoxy-3,5-dimethylpyridine , which is subsequently functionalized at the C2 position.

Strategic Considerations

Direct

-

N-Oxide Activation: Oxidizing the nitrogen first makes the C4 position significantly more electrophilic.

-

Pd-Catalyzed Etherification: Using modern ligands to overcome sterics under mild conditions.

Protocol: Pd-Catalyzed Methoxylation

This protocol avoids the safety risks of high-pressure autoclaves used in older

Reagents:

-

Substrate: 4-Bromo-3,5-dimethylpyridine (1.0 equiv)

-

Nucleophile: Methanol (2.0 equiv)

-

Catalyst:

(2 mol%) -

Ligand: BrettPhos or tBuBrettPhos (4 mol%) - Critical for hindered substrates.

-

Base:

(1.5 equiv) -

Solvent: Toluene (0.2 M)

Step-by-Step Methodology:

-

Inert Setup: Charge an oven-dried Schlenk tube with

, Ligand, and -

Addition: Add 4-bromo-3,5-dimethylpyridine, anhydrous Toluene, and Methanol via syringe.

-

Reaction: Seal the tube and heat to 80°C for 12 hours. The bulky BrettPhos ligand creates a pocket that facilitates reductive elimination of the sterically crowded ether.

-

Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Comparison of Methods

| Method | Conditions | Yield | Key Advantage |

|---|

| Direct

Constructing Atropisomeric Biaryls (Suzuki Coupling)

In kinase inhibitor design, the 3,5-dimethyl motif is often used to force the pyridine ring perpendicular to an attached aryl ring. This atropisomerism can be exploited to fill hydrophobic pockets selectively.

The Challenge

Standard Suzuki conditions (

Optimized Protocol for Hindered Biaryls

System:

Workflow Diagram:

Figure 2: Optimized workflow for sterically demanding Suzuki couplings.

Technical Note: If protodebromination (replacement of Br with H) is observed, switch the solvent to n-Butanol or reduce the water content, as water can act as a proton source for the Pd-aryl intermediate if transmetallation is too slow.

Divergent Synthesis via Lithium-Halogen Exchange

The 4-bromo-3,5-dimethylpyridine scaffold is an excellent candidate for lithium-halogen exchange because the C4-Li species is stabilized by the ortho-methyl groups.

Protocol: C4-Formylation

This reaction yields 3,5-dimethylisonicotinaldehyde , a versatile building block.

-

Dissolution: Dissolve 4-bromo-3,5-dimethylpyridine (5 mmol) in anhydrous THF (25 mL) under Argon.

-

Cryogenic Cooling: Cool to -78°C . Critical: Do not run at 0°C; despite steric stabilization, the lithiated species can isomerize or decompose at higher temperatures.

-

Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78°C.

-

Observation: The solution typically turns deep yellow/orange.

-

-

Trapping: Add anhydrous DMF (3.0 equiv) dropwise.

-

Quench: Allow to warm to 0°C, then quench with saturated

. -

Yield Expectation: 80-90%.

References

-

BenchChem. (2025).[1] Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Retrieved from

-

Clayden, J. (2021). Atropisomerism in Biaryls: Stereochemical Control in Drug Design. Stereoelectronics.org. Retrieved from

-

Buchwald, S. L., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from

-

Knochel, P., et al. (2013). Halogen–Metal Exchange on Bromoheterocyclics via Formation of Magnesium Intermediates. PMC. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylpyridine

Executive Summary

The coupling of 4-bromo-3,5-dimethylpyridine represents a classic "privileged but problematic" motif in medicinal chemistry. While the pyridine ring is essential for pharmacokinetic profiles (solubility, H-bond acceptance), the 3,5-dimethyl substitution pattern creates a severe steric blockade around the C4-halogen bond. Furthermore, the pyridine nitrogen presents a risk of competitive coordination to the palladium center (catalyst poisoning).

Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) typically result in <10% conversion or stalled homocoupling. This guide details an optimized Sterically Demanding Cross-Coupling Protocol utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome the energy barrier of oxidative addition and facilitate reductive elimination in congested systems.

Substrate Analysis: The "Steric Wall"

To successfully couple this substrate, one must understand the specific failure modes of standard catalysis.

| Feature | Chemical Consequence | Impact on Catalysis |

| C4-Position | Electron-deficient relative to benzene. | Generally favors Oxidative Addition (OA), but less reactive than C2-position. |

| 3,5-Dimethyl Groups | Steric Occlusion: The methyl groups create a physical barrier perpendicular to the aryl plane. | CRITICAL: Blocks the approach of the Pd(0) species, significantly raising the activation energy for OA. |

| Pyridine Nitrogen | Lewis Basic lone pair. | Can bind Pd(II) species, forming stable, inactive "resting states" (Catalyst Poisoning). |

The Solution: Ligand Engineering

We utilize S-Phos or X-Phos . These ligands serve a dual purpose:

-

Electron Richness: The dicyclohexylphosphino group pushes electron density onto the Pd, accelerating Oxidative Addition across the steric barrier.[1]

-

Biaryl Bulk: The lower phenyl ring acts as a "shield" over the Pd center, preventing the pyridine nitrogen from coordinating and forcing the reductive elimination of the crowded product.

Optimization Matrix & Conditions

The following conditions have been validated for high-throughput screening (HTS) and scale-up.

Table 1: Reaction Condition Comparison

| Parameter | Method A: The "Gold Standard" | Method B: Microwave/Rapid | Method C: Legacy (Avoid) |

| Catalyst Source | Pd(OAc)₂ or Pd(dbac) | Pd₂(dba)₃ | Pd(PPh₃)₄ |

| Ligand | S-Phos (1:2 Pd:L ratio) | X-Phos | PPh₃ |

| Base | K₃PO₄ (Tribasic, anhydrous) | K₃PO₄ or Cs₂CO₃ | Na₂CO₃ |

| Solvent System | Toluene / Water (10:1) | 1,4-Dioxane / Water (5:1) | DME / Water |

| Temperature | 100°C (Oil Bath) | 120°C (Microwave) | 80°C (Reflux) |

| Typical Yield | 85-95% | 80-90% | < 15% |

| Application | Scale-up (>10g) | Library Synthesis (<100mg) | N/A |

Detailed Experimental Protocols

Protocol A: S-Phos Mediated Coupling (Recommended for Scale-Up)

This protocol utilizes a thermodynamically stable system ideal for batch processing.

Reagents:

-

4-Bromo-3,5-dimethylpyridine (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

S-Phos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a separate vial, dissolve Pd(OAc)₂ and S-Phos in a small amount of toluene. Stir at RT for 10 mins. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active Pd(0)-L species.

-

-

Main Setup:

-

Charge a reaction vessel (equipped with a condenser) with the aryl halide, boronic acid, and finely ground K₃PO₄.

-

Critical: Evacuate and backfill with Nitrogen/Argon (x3). Oxygen is a poison for electron-rich phosphines.

-

-

Solvent Addition:

-

Add degassed Toluene and Water.

-

Add the pre-complexed catalyst solution via syringe.

-

-

Reaction:

-

Heat vigorously to 100°C . Efficient stirring is mandatory due to the biphasic nature.

-

Monitor by HPLC/UPLC at 2 hours. Full conversion typically requires 4–12 hours depending on the boronic acid partner.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc.

-

Wash with water and brine.[2]

-

Scavenging: Treat organic layer with SiliaMetS® Thiol or charcoal to remove residual Pd (essential for biological testing).

-

Protocol B: Microwave Assisted (X-Phos)

Best for difficult boronic acids or rapid library generation.

-

Charge Vial: Add 4-Bromo-3,5-dimethylpyridine (0.5 mmol), Boronic acid (0.75 mmol), Pd₂(dba)₃ (1.5 mol%), X-Phos (3 mol%), and K₃PO₄ (1.0 mmol) to a microwave vial.

-

Inert Atmosphere: Cap and purge with Argon.

-

Solvent: Add degassed 1,4-Dioxane (2 mL) and Water (0.4 mL).

-

Irradiation: Heat at 120°C for 30 minutes.

-

Analysis: Check LCMS. If protodeboronation is observed, lower temp to 100°C and extend time.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific points where the 3,5-dimethyl steric bulk interferes and how the S-Phos ligand compensates.

Figure 1: Catalytic cycle emphasizing the "Steric Blockade" at the oxidative addition step, which is overcome by the electron-rich nature of the S-Phos ligand.

Troubleshooting & Quality Control

Common Failure Modes

-

No Reaction (Starting Material Recovered):

-

Cause: Oxidative addition failed.

-

Fix: Switch from Pd(OAc)₂ to Pd₂(dba)₃ (ensure Pd(0) source is fresh). Increase temperature to 110°C. Ensure S-Phos quality (it can oxidize to phosphine oxide if stored improperly).

-

-

Protodehalogenation (Pyridine-H formed):

-

Cause: Reaction is too hot/wet, or the boronic acid is unstable.

-

Fix: Switch solvent to anhydrous Toluene (no water) and use CsF or K₃PO₄ (solid) as the base.

-

-

Homocoupling of Boronic Acid:

-

Cause: Oxygen leak or slow oxidative addition.

-

Fix: Degas solvents more rigorously (sparge with Argon for 20 mins). Add boronic acid slowly via syringe pump.

-

Safety Note

-

Palladium Residues: 4-substituted pyridines often chelate metals. Ensure final compounds are tested for heavy metals (ICP-MS) before biological assays.

-

Pressure: If using sealed vials at 120°C, ensure vessels are rated for the generated pressure (approx 2-4 bar depending on solvent).

References

-

Buchwald-Hartwig Ligand Overview (S-Phos)

-

Protocol for Hindered Pyridines

- Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling (Specific protocols for XPhos/Microwave).

- Source: Common Organic Chemistry

-

URL:[Link]

-

Mechanistic Guide

-

Heterogeneous Alternatives

Sources

Technical Application Note: Precision Functionalization of Sterically Congested Heterocycles

Subject: Reagents for Nucleophilic Substitution on 4-Bromo-3,5-dimethylpyridine

Executive Summary & Strategic Analysis

The functionalization of 4-Bromo-3,5-dimethylpyridine represents a classic "Steric-Electronic Paradox" in heterocyclic chemistry. While the pyridine ring is electronically activated at the C4 position for Nucleophilic Aromatic Substitution (

This steric congestion destabilizes the required Meisenheimer complex in classical

This guide provides a bifurcated strategy:

-

For Small, Hard Nucleophiles (RO⁻, RS⁻): Optimized High-Temperature

conditions. -

For Amines and Carbon Nucleophiles: Sterically-demanding Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki), which bypasses the Meisenheimer intermediate.

Decision Matrix: Reagent Selection Guide

| Target Bond | Nucleophile Class | Recommended Methodology | Primary Reagent System | Critical Success Factor |

| C–O | Alkoxides (Primary) | Classical | NaOMe / MeOH (Pressure) | High Temp (>100°C) & Concentration |

| C–O | Phenols / Bulky Alkoxides | Pd-Catalyzed Etherification | Pd(OAc)₂ / RockPhos | Ligand steric bulk |

| C–N | Primary/Secondary Amines | Buchwald-Hartwig (Mandatory) | Pd₂dba₃ / BrettPhos or RuPhos | Ligand must prevent Pd-dimer formation |

| C–S | Thiols | Classical | NaSMe / DMF | Polar Aprotic Solvent (Dipolar acceleration) |

| C–C | Boronic Acids | Suzuki-Miyaura | Pd(dppf)Cl₂ / K₃PO₄ | Base strength & solvent polarity |

Mechanistic Visualization

The following diagram contrasts the high-energy barrier of the classical

Figure 1: Mechanistic divergence. The Pd-catalyzed route (Green) avoids the sterically crowded Meisenheimer intermediate required by the classical

Detailed Experimental Protocols

Protocol A: C–N Bond Formation (Buchwald-Hartwig Amination)

Use Case: Coupling with morpholine, aniline, or piperidine derivatives.

Rationale: The 3,5-dimethyl groups block the trajectory for backside nucleophilic attack. Therefore, we employ BrettPhos or RuPhos , which are bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands facilitate the oxidative addition of the electron-neutral/rich aryl bromide and, crucially, promote the reductive elimination step in sterically hindered systems.

Reagents:

-

Substrate: 4-Bromo-3,5-dimethylpyridine (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)

-

Catalyst Source: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-8 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) - Must be sublimed grade.

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with Argon).

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

-

Catalyst Pre-complexation: Add Pd source and Ligand to the vial. Add 1/3 of the solvent volume. Heat at 80°C for 2-3 minutes until the solution turns a rich orange/brown color (indicative of active catalyst formation). Note: This "pre-activation" step is critical for hindered substrates.

-

Reactant Addition: Cool to RT. Add the 4-Bromo-3,5-dimethylpyridine, the amine, and the NaOtBu.

-

Solvent Addition: Add the remaining solvent. The concentration should be approximately 0.2 M - 0.5 M.

-

Reaction: Seal the vial and heat to 100°C for 12–18 hours.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

-

Purification: Concentrate in vacuo and purify via flash chromatography (typically DCM/MeOH gradients for pyridine derivatives).

Protocol B: C–O Bond Formation (High-Pressure Methoxylation)

Use Case: Synthesis of 4-methoxy-3,5-dimethylpyridine.

Rationale: Alkoxides are smaller than amines, allowing for a classical

Reagents:

-

Substrate: 4-Bromo-3,5-dimethylpyridine (1.0 equiv)

-

Reagent: Sodium Methoxide (NaOMe) (5.0 equiv) - Use a 25-30% wt solution in MeOH or freshly prepared solid.

-

Solvent: Methanol (Anhydrous) or DMF (for higher temp).

Step-by-Step Procedure:

-

Preparation: In a heavy-walled pressure tube (Ace Glass or similar), dissolve the substrate in MeOH (0.5 M).

-

Reagent Addition: Add the NaOMe solution.

-

Thermal Activation: Seal the tube and heat to 130°C - 140°C behind a blast shield.

-

Note: Standard reflux (65°C) is insufficient for this hindered substrate.

-

-

Monitoring: Monitor by HPLC/UPLC. Reaction times may exceed 24 hours.

-

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with DCM (3x). The product is basic; ensure the aqueous layer is pH > 9 during extraction.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Conversion (Pd) | Catalyst poisoning or inactive Pd(0) | Switch to a precatalyst like BrettPhos Pd G4 . Ensure solvent is thoroughly deoxygenated (freeze-pump-thaw). |

| Protodehalogenation (Product is 3,5-dimethylpyridine) | Switch solvent to Toluene (non-protic). Use Cs₂CO₃ instead of NaOtBu. Lower temperature slightly. | |

| Low Yield ( | "Ortho-effect" steric blocking | Switch solvent to NMP or DMSO to increase the activity of the nucleophile (naked anion effect). Increase temp to 160°C. |

| Incomplete Reaction | Catalyst death | Add a second portion of catalyst/ligand (0.5 equiv of original load) after 12 hours. |

References

-

Buchwald, S. L., & Hartwig, J. F. (2008).[1] "Evolution of the Buchwald-Hartwig Amination." Chemical Science.

-

Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1]

-

BenchChem Technical Data. (2025). "Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine." BenchChem Application Notes.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

Guram, A. S., et al. (1994).[1] "Palladium-Catalyzed Buchwald-Hartwig Amination." Journal of the American Chemical Society.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,5-lutidine Hydrochloride

Introduction: The Strategic Importance of Functionalized Lutidines in Medicinal Chemistry

The 3,5-lutidine scaffold is a privileged motif in modern drug discovery, appearing in a range of pharmacologically active agents. Its rigid, three-dimensional structure provides a valuable framework for the precise spatial orientation of functional groups, enabling tailored interactions with biological targets. The strategic functionalization of the lutidine core, particularly at the 4-position, allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of these complex molecules, offering a direct and efficient means to introduce a wide array of substituents.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 4-bromo-3,5-lutidine hydrochloride. We will delve into the critical experimental parameters, provide detailed, field-proven protocols for key transformations, and explain the scientific rationale behind the methodological choices.

Core Challenge: The Dual Nature of a Hydrochloride Salt in Catalysis

The use of 4-bromo-3,5-lutidine as its hydrochloride salt presents a unique set of challenges and considerations in palladium-catalyzed cross-coupling reactions. While the salt form enhances the compound's stability and solubility in polar solvents, the acidic proton can interfere with the catalytic cycle. The Lewis basic nitrogen of the pyridine ring is known to coordinate with the palladium center, which can lead to catalyst deactivation or "poisoning."[3][4][5] The presence of the hydrochloride salt exacerbates this issue by ensuring the pyridine nitrogen is protonated, which can affect its coordination properties and the overall electronic nature of the substrate.

Therefore, a critical first step in any cross-coupling protocol with this substrate is the in situ neutralization of the hydrochloride salt. This is typically achieved by using a sufficient excess of a suitable base to both neutralize the salt and facilitate the desired catalytic transformation (e.g., transmetalation or deprotonation of the coupling partner).[6][7][8] Careful selection of the base is paramount to ensure compatibility with the catalyst, ligand, and other reagents in the reaction mixture.

Experimental Workflows and Key Considerations

The successful cross-coupling of 4-bromo-3,5-lutidine hydrochloride hinges on the judicious selection of the catalyst, ligand, base, and solvent. The steric hindrance from the two methyl groups flanking the nitrogen atom necessitates the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote efficient oxidative addition and reductive elimination.[9][10]

Below, we present a generalized experimental workflow followed by specific protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3,5-lutidine Hydrochloride with Arylboronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds and is widely used in the synthesis of biaryl compounds.[11][12] For sterically hindered substrates like 4-bromo-3,5-lutidine, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields.

Reaction Parameters:

| Parameter | Recommended Reagents/Conditions | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precursors for the active Pd(0) species.[13] |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition and reductive elimination for hindered substrates.[14] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong inorganic bases are required for both in situ neutralization and to facilitate the transmetalation step. K₃PO₄ is often a good first choice. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |

| Temperature | 80–110 °C | Elevated temperatures are generally required to overcome the activation energy for this transformation. |

Step-by-Step Protocol:

-

To a flame-dried Schlenk tube, add 4-bromo-3,5-lutidine hydrochloride (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and ligand (e.g., SPhos, 0.04 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12–24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3,5-lutidine Hydrochloride

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C–N bonds.[15][16][17] This reaction is particularly valuable for synthesizing aniline and heteroarylamine derivatives, which are common motifs in pharmaceuticals.

Reaction Parameters:

| Parameter | Recommended Reagents/Conditions | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources.[18] |

| Ligand | Xantphos, BINAP, Josiphos-type ligands | Bidentate phosphine ligands are often preferred to prevent β-hydride elimination and promote C-N bond formation.[15][19] |

| Base | NaOt-Bu, KOt-Bu, LiHMDS | Strong, non-nucleophilic bases are required for both in situ neutralization and deprotonation of the amine. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for this reaction. |

| Temperature | 80–120 °C | Thermal energy is typically required to drive the reaction to completion. |

Step-by-Step Protocol:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv), the ligand (e.g., Xantphos, 0.03 equiv), and the base (e.g., NaOt-Bu, 2.5 equiv) to a flame-dried reaction vessel.

-

Add 4-bromo-3,5-lutidine hydrochloride (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous, degassed toluene or dioxane via syringe.

-

Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 16–24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and quench carefully with saturated aqueous ammonium chloride.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling of 4-Bromo-3,5-lutidine Hydrochloride with Terminal Alkynes

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[20][21] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.

Reaction Parameters:

| Parameter | Recommended Reagents/Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pre-formed Pd(0) and Pd(II) complexes are commonly used. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center. |

| Base | Et₃N, i-Pr₂NEt (DIPEA), Piperidine | A liquid amine base is typically used as both the base and often as the solvent or co-solvent. It is crucial for the in situ neutralization and the catalytic cycle. |

| Solvent | THF, DMF, or neat amine base | Anhydrous, polar aprotic solvents are suitable for this reaction. |

| Temperature | Room Temperature to 80 °C | The reaction can often be performed under milder conditions compared to Suzuki and Buchwald-Hartwig couplings. |

Step-by-Step Protocol:

-

To a Schlenk tube, add 4-bromo-3,5-lutidine hydrochloride (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.05 equiv).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0-5.0 equiv).

-

Add the terminal alkyne (1.2-1.5 equiv) via syringe.

-

Stir the reaction at room temperature or heat to 50–70 °C, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a short pad of silica gel to remove the metal catalysts and ammonium salts.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Troubleshooting and Safety Considerations

-

Low or No Conversion: If the reaction fails to proceed, consider increasing the temperature, changing the ligand to a more electron-rich and bulky one, or using a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Catalyst decomposition, often indicated by the formation of palladium black, can be mitigated by using more robust ligands or pre-catalysts.

-

Side Reactions: Protodebromination (replacement of the bromine with a hydrogen atom) can occur, especially at high temperatures or with prolonged reaction times. Using a less coordinating solvent or a more active catalyst system can sometimes minimize this side reaction.

-

Safety: Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Organotin reagents, if used in Stille couplings, are highly toxic and require special handling and disposal procedures.[22][23] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The palladium-catalyzed cross-coupling of 4-bromo-3,5-lutidine hydrochloride is a powerful strategy for the synthesis of highly functionalized lutidine derivatives. By implementing an in situ neutralization strategy and carefully selecting the appropriate catalyst system, researchers can efficiently generate a diverse library of compounds for applications in drug discovery and materials science. The protocols outlined in this application note provide a robust starting point for the successful implementation of these critical transformations.

References

- Alewood, P. F., et al. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in Enzymology, 289, 14-29.

- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.

- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.

- Baran, P. S., et al. (2018). A General Redox-Neutral Platform for Radical Cross-Coupling. ChemRxiv.

- Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(49), 21874-21894.

- Billingsley, K. L., & Buchwald, S. L. (2008). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Topics in Organometallic Chemistry, 24, 35-64.

- NROChemistry. (n.d.). Stille Coupling. NROChemistry.

- Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(49), 21874-21894.

- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

- Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193.

- Hanada, M. (2014). Stille-coupling: Comprehensive catalytic cycle and mechanistic factors.

- Billingsley, K. L., et al. (2007). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 46(29), 5359-5363.

- Wikipedia. (n.d.). Stille reaction. Wikipedia.

- Myers, A. (n.d.). The Stille Reaction. Chem 115.

- Kent, S. B. H., et al. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40.

- Valente, C., et al. (2012). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 1(1), 70-76.

- Nova, A., et al. (2015). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2(7), 845-858.

- Stanetty, P., et al. (2000). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Journal of Organic Chemistry, 65(13), 4114-4119.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.

- Wikipedia. (n.d.). 3,5-Lutidine. Wikipedia.

- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.